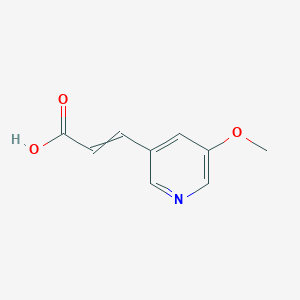
(5-Phényl-1,3-oxazol-2-yl)méthanol
Vue d'ensemble
Description
(5-Phenyl-1,3-oxazol-2-yl)methanol is an organic compound with the molecular formula C10H9NO2. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Applications De Recherche Scientifique
(5-Phenyl-1,3-oxazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
It is known that oxazole-based molecules, which include (5-phenyl-1,3-oxazol-2-yl)methanol, can bind with a widespread spectrum of receptors and enzymes in biological systems through various non-covalent interactions .
Mode of Action
The interaction of oxazole-based molecules with their targets often results in changes to the target’s function, which can lead to a variety of biological effects .
Biochemical Pathways
Oxazole-based molecules are known to interact with various receptors and enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Oxazole-based molecules are known to exhibit a broad range of biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
(5-Phenyl-1,3-oxazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (5-Phenyl-1,3-oxazol-2-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (5-Phenyl-1,3-oxazol-2-yl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, (5-Phenyl-1,3-oxazol-2-yl)methanol has been shown to alter the expression of genes involved in oxidative stress responses . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, (5-Phenyl-1,3-oxazol-2-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Phenyl-1,3-oxazol-2-yl)methanol can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to (5-Phenyl-1,3-oxazol-2-yl)methanol in in vitro studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of (5-Phenyl-1,3-oxazol-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
(5-Phenyl-1,3-oxazol-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have distinct biological activities. These interactions can also affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of (5-Phenyl-1,3-oxazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, (5-Phenyl-1,3-oxazol-2-yl)methanol may accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of (5-Phenyl-1,3-oxazol-2-yl)methanol is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct (5-Phenyl-1,3-oxazol-2-yl)methanol to specific compartments or organelles, affecting its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a catalyst such as ruthenium(II) complexes . This reaction is carried out under neat conditions, meaning no solvent is used, which can enhance the efficiency and yield of the reaction.
Industrial Production Methods
Industrial production methods for (5-Phenyl-1,3-oxazol-2-yl)methanol are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be applied to scale up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Phenyl-1,3-oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: The major product is (5-Phenyl-1,3-oxazol-2-yl)formaldehyde.
Reduction: The major product is a reduced oxazole derivative.
Substitution: Various substituted phenyl derivatives can be formed depending on the reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol: Similar in structure but with a methyl group instead of a phenyl group.
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)ones: These compounds have similar oxazole rings but are more complex.
Uniqueness
(5-Phenyl-1,3-oxazol-2-yl)methanol is unique due to its specific combination of a phenyl group and an oxazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDFLHOXYNQZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162542-01-0 | |
| Record name | (5-phenyl-1,3-oxazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

